molecular formula C9H16N2O3 B14621709 Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate CAS No. 60928-31-6

Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate

Cat. No.: B14621709
CAS No.: 60928-31-6
M. Wt: 200.23 g/mol
InChI Key: CWCPCQIFBQOCER-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate typically involves the reaction of ethyl 3-oxo-3-(2-ethoxyethyl)propanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,6-dihydropyrazine-1(2H)-carboxylate
  • Ethyl 5-methoxy-3,6-dihydropyrazine-1(2H)-carboxylate
  • Ethyl 5-ethoxy-3,6-dihydropyrazine-2-carboxylate

Uniqueness

Ethyl 5-ethoxy-3,6-dihydropyrazine-1(2H)-carboxylate stands out due to its specific ethoxy substitution, which can influence its reactivity and biological activity. This unique structure may offer advantages in certain applications, such as enhanced solubility or specific binding affinity to biological targets.

Properties

CAS No.

60928-31-6

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 6-ethoxy-3,5-dihydro-2H-pyrazine-4-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-3-13-8-7-11(6-5-10-8)9(12)14-4-2/h3-7H2,1-2H3

InChI Key

CWCPCQIFBQOCER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCN(C1)C(=O)OCC

Origin of Product

United States

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